molecular formula C17H24N2O B11705894 N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B11705894
M. Wt: 272.4 g/mol
InChI Key: NZUKSVDRTKIQDY-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyclohexane ring attached to a tetrahydroisoquinoline moiety through a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives

    Reduction: Alcohols or amines

    Substitution: Substituted amides or aromatic compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide is unique due to its combined structural features of tetrahydroisoquinoline and cyclohexanecarboxamide, which confer distinct biological activities and therapeutic potential. Its ability to modulate multiple molecular targets and pathways sets it apart from other similar compounds .

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(14-7-2-1-3-8-14)19-12-16-15-9-5-4-6-13(15)10-11-18-16/h4-6,9,14,16,18H,1-3,7-8,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUKSVDRTKIQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2C3=CC=CC=C3CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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